1-Benzyl-4-methylpyrrolidin-2-one
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Overview
Description
1-Benzyl-4-methylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with a benzyl group attached to the nitrogen atom and a methyl group at the fourth position. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
1-Benzyl-4-methylpyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the reaction of N-benzylpyrrolidin-2-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-methylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones.
Scientific Research Applications
1-Benzyl-4-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism by which 1-Benzyl-4-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-methylpyrrolidin-2-one can be compared with other similar compounds such as:
N-Methyl-2-pyrrolidone: A widely used solvent in the petrochemical and polymer industries.
1-Benzyl-5-methylpyrrolidin-2-one: Another pyrrolidinone derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-benzyl-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-7-12(14)13(8-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
CCMHVWWCZGBLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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